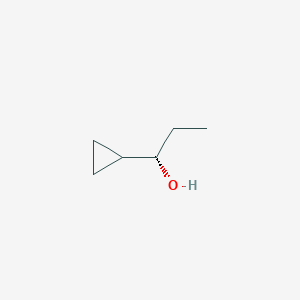
(1S)-1-cyclopropylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its unique structural features, which include a three-membered cyclopropyl ring that imparts significant strain and reactivity to the molecule. The (1S) designation indicates the specific stereochemistry of the compound, meaning that the hydroxyl group (-OH) is attached to the first carbon in the S-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-cyclopropylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-1-cyclopropylpropan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding cyclopropylpropanone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (1S)-1-cyclopropylpropan-1-one. Common oxidizing agents include chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1S)-1-cyclopropylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (1S)-1-cyclopropylpropan-1-chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), sulfuric acid (H2SO4), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: (1S)-1-Cyclopropylpropan-1-one.
Reduction: (1S)-1-Cyclopropylpropan-1-amine.
Substitution: (1S)-1-Cyclopropylpropan-1-chloride.
Scientific Research Applications
(1S)-1-Cyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various cyclopropyl-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1S)-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The cyclopropyl group can introduce strain and reactivity, influencing the compound’s interaction with biological molecules and pathways.
Comparison with Similar Compounds
(1R)-1-Cyclopropylpropan-1-ol: The enantiomer of (1S)-1-cyclopropylpropan-1-ol, differing in the stereochemistry at the first carbon.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol backbone.
Cyclopropylpropan-1-one: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various research and industrial applications where stereochemistry and reactivity are crucial factors.
Properties
IUPAC Name |
(1S)-1-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCOQDWIJYYSQ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














